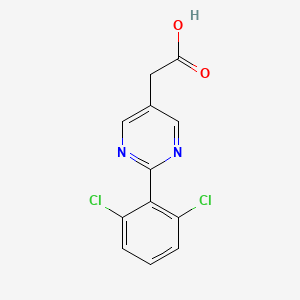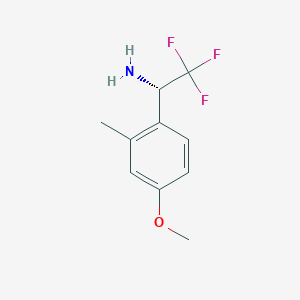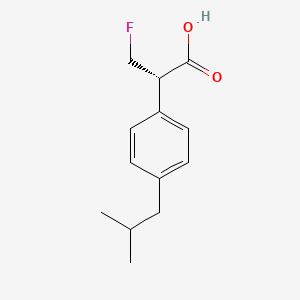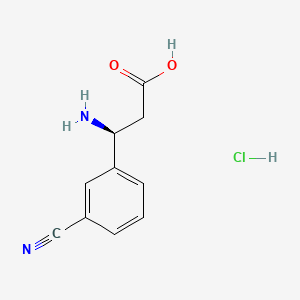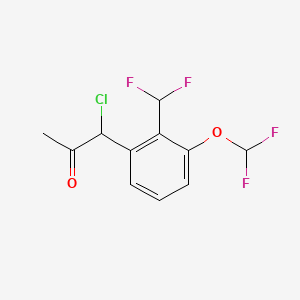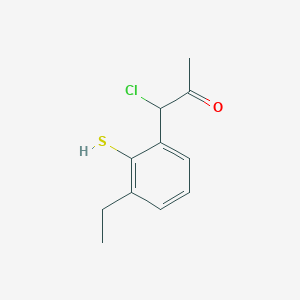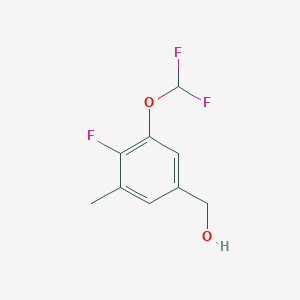
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is an organic compound with a complex structure that includes difluoromethoxy, fluoro, and methyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction, followed by the addition of the fluoro and methyl groups under controlled conditions. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Difluoromethoxy)-4-methoxy-5-methylphenyl)methanol
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanol
- (3-(Difluoromethoxy)phenyl)methanol
Uniqueness
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H9F3O2 |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-3,9,13H,4H2,1H3 |
Clé InChI |
HBXDGZBRRVBUEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)OC(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
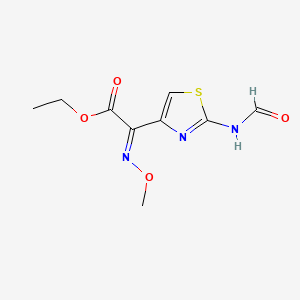
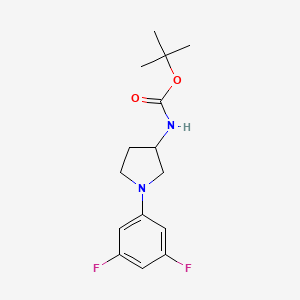


![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
